Acetoin Acetoin Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals.
Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.
Acetoin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Acetoin is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.
Brand Name: Vulcanchem
CAS No.: 513-86-0
VCID: VC21168824
InChI: InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
SMILES: CC(C(=O)C)O
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol

Acetoin

CAS No.: 513-86-0

Cat. No.: VC21168824

Molecular Formula: C4H8O2

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

Acetoin - 513-86-0

Specification

Description Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals.
Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.
Acetoin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Acetoin is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.
CAS No. 513-86-0
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
IUPAC Name 3-hydroxybutan-2-one
Standard InChI InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
Standard InChI Key ROWKJAVDOGWPAT-UHFFFAOYSA-N
SMILES CC(C(=O)C)O
Canonical SMILES CC(C(=O)C)O
Boiling Point 148 °C at 760 mm Hg
147.00 to 148.00 °C. @ 760.00 mm Hg
298.4 °F
Colorform Slightly yellow liquid or crystals
Flash Point 41 °C
106 °F
Melting Point 15 °C
59 °F

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